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Compound of Interest

Compound Name: D-Ribose-13C-4

Cat. No.: B12401262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of D-Ribose-
13C-4, a stable isotope-labeled sugar crucial for metabolic research and drug development.
This document details commercially available sources, provides representative experimental
protocols for its synthesis and use in metabolic labeling studies, and visualizes key
experimental workflows.

Commercial Availability of 13C-Labeled D-Ribose

D-Ribose labeled with carbon-13 (*3C) is a vital tracer for metabolic flux analysis, allowing
researchers to track the fate of ribose through various biochemical pathways. Several suppliers
offer D-Ribose with different 13C labeling patterns. While "D-Ribose-13C-4" specifically
indicates labeling at four carbon positions, suppliers often provide uniformly labeled (U-13Cs) or
other multi-labeled variants that serve a similar purpose in metabolic tracing. The following
table summarizes the specifications of commercially available 13C-labeled D-Ribose from
prominent suppliers.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12401262?utm_src=pdf-interest
https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://www.benchchem.com/product/b12401262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Catalog

. Product Isotopic Chemical Molecular
Supplier Number ) ) ]
Name Purity Purity Weight
(Example)
Sigma- D-Ribose- 99 atom %
_ 798258 99% (CP) 154.10
Aldrich 2,3,4,5-13C4 13C
Cambridge
Isotope D-Ribose (U- »
) CLM-3652 98% Not Specified  155.09[1]
Laboratories, 13Cs, 98%)
Inc.
MedchemExp D-Ribose- HY- N N N
Not Specified  Not Specified  Not Specified
ress 13C4 wW018772S5
D-RIBOSE
) CLM-4830- N
Eurisotop (2,3,4,5-13Ca, PK 99% Not Specified  154.1
99%)

Note: Availability and pricing are subject to change and may require a quote from the supplier.

Experimental Protocols

Representative Chemoenzymatic Synthesis of **C-
Labeled D-Ribose

The synthesis of specifically labeled sugars like D-Ribose-13C4 often involves a combination of
chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-13Ca is
proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined
based on established methodologies for synthesizing isotopomers of D-ribose. This
representative protocol illustrates the key steps.

Objective: To synthesize D-Ribose labeled with 13C at specific positions from a simpler labeled
precursor.

Materials:

e 13C-labeled precursor (e.g., [**C]-formaldehyde or [**C]-cyanide)
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Appropriate unlabeled sugar precursor (e.g., D-arabinose)

Enzymes (e.g., transketolase, aldolase)

Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)
Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)

Analytical instruments for verification (e.g., NMR, Mass Spectrometer)

Methodology:

Preparation of Labeled Precursor: A small, 133C-labeled molecule is either procured
commercially or synthesized. For instance, a two-carbon fragment can be prepared that is
13C-labeled.

Enzymatic Carbon-Carbon Bond Formation:

o An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used
to react the 13C-labeled two-carbon unit with a suitable acceptor molecule, such as a
three-carbon aldose phosphate.

o Alternatively, an aldolase can be used to catalyze the condensation of a 13C-labeled
dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.

Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving
isomerases and epimerases, are employed to build the five-carbon backbone of ribose and
to achieve the correct stereochemistry.

Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is
introduced to remove the phosphate groups, yielding the final D-Ribose product.

Purification: The reaction mixture is purified using a combination of chromatographic
techniques. lon-exchange chromatography can be used to remove charged molecules like
nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the 13C-
labeled D-Ribose.
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 Verification: The final product is rigorously analyzed to confirm its identity, purity, and the
position of the 13C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy
is the primary method for determining the exact location of the 13C atoms, while Mass
Spectrometry (MS) confirms the molecular weight and isotopic enrichment.

Metabolic Labeling of Mammalian Cells with D-Ribose-
13Ca

This protocol describes a typical workflow for tracing the metabolism of D-Ribose-13Ca in
cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.

Objective: To determine the incorporation of 13C from D-Ribose-13Ca4 into the ribose component
of cellular RNA.

Materials:

o Mammalian cell line of interest

o Complete cell culture medium (e.g., DMEM, RPMI-1640)

e D-Ribose-3Ca

» Phosphate-buffered saline (PBS), ice-cold

o Cell scrapers

¢ Reagents for RNA extraction (e.g., TRIzol or commercial kit)
e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

» Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)
¢ Gas chromatograph-mass spectrometer (GC-MS)

Methodology:
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e Cell Culture and Labeling:
o Culture mammalian cells to the desired confluency in standard culture medium.

o Prepare the labeling medium by supplementing the base medium with D-Ribose-13C4 at a
final concentration typically ranging from 1 to 10 mM. The standard glucose concentration
may be reduced to encourage ribose uptake and metabolism.

o Remove the standard medium, wash the cells once with PBS, and replace it with the
labeling medium.

o Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the
uptake and metabolism of the labeled ribose.

e Cell Harvesting and Quenching:

o Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any
remaining extracellular label.

o Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic
activity.

o Scrape the cells and collect the cell suspension in a microcentrifuge tube.

o Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant
for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA
extraction.

e RNA Extraction and Hydrolysis:

o Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a
commercial RNA purification kit.

o Quantify the extracted RNA.

o To hydrolyze the RNA and release the ribose moieties, add 6N HCI to the purified RNA
and incubate at 100°C for 2 hours.
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o Neutralize the hydrolysate with NaOH.

o Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

 Derivatization for GC-MS Analysis:

o The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common
method is aldonitrile pentapropionate derivatization.

o Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to
form the oxime.

o Add propionic anhydride and heat again to complete the derivatization.
e GC-MS Analysis:
o Inject the derivatized sample into the GC-MS system.
o The gas chromatograph separates the derivatized ribose from other components.

o The mass spectrometer detects the derivatized ribose and its isotopologues (molecules
with different numbers of 13C atoms).

o Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the
ribose fragments. The MID reveals the extent of 3C incorporation from the D-Ribose-3Ca
tracer.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use
of D-Ribose-3Ca.
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Caption: Metabolic fate of D-Ribose-13Ca via the Pentose Phosphate Pathway.
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Caption: Workflow for a 3C-Ribose metabolic labeling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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